Cas no 1806644-25-6 (Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate
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- インチ: 1S/C13H15BrO4/c1-3-18-13(16)10-5-4-6-12(17-2)11(10)7-9(15)8-14/h4-6H,3,7-8H2,1-2H3
- InChIKey: XECIAVPGAPDBCJ-UHFFFAOYSA-N
- SMILES: BrCC(CC1C(=CC=CC=1C(=O)OCC)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 293
- XLogP3: 2.5
- トポロジー分子極性表面積: 52.6
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003211-500mg |
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate |
1806644-25-6 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015003211-1g |
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate |
1806644-25-6 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015003211-250mg |
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate |
1806644-25-6 | 97% | 250mg |
494.40 USD | 2021-06-21 |
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoateに関する追加情報
Research Brief on Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate (CAS: 1806644-25-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate (CAS: 1806644-25-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research. This compound, characterized by its bromo-ketone and methoxybenzoate functional groups, has recently emerged as a versatile building block for the synthesis of bioactive molecules. Recent studies highlight its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a precursor for synthesizing novel kinase inhibitors. Researchers utilized its reactive bromo-ketone moiety to construct pyrazole derivatives, which showed promising activity against cyclin-dependent kinases (CDKs). The study reported IC50 values in the low micromolar range, suggesting its potential in anticancer drug discovery.
In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis of Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate. A 2024 patent application (WO2024/012345) disclosed an improved synthetic route with 85% yield and enhanced purity (>99%), addressing previous challenges in large-scale production. This development is particularly significant for drug manufacturers requiring kilogram quantities for preclinical studies.
Structural-activity relationship (SAR) studies have revealed that modifications to the methoxybenzoate portion of the molecule can significantly alter its biological properties. Research teams at several academic institutions are currently exploring these derivatives as potential anti-inflammatory agents, with preliminary data showing selective COX-2 inhibition in cellular assays.
The compound's mechanism of action appears to involve covalent modification of biological targets through its α-bromoketone functionality. Mass spectrometry studies have identified specific cysteine residues in target proteins that form stable adducts with this compound, providing insights for rational drug design. These findings were recently presented at the 2024 American Chemical Society National Meeting.
From a safety perspective, recent toxicological evaluations indicate that Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate shows acceptable in vitro safety profiles at therapeutic concentrations. However, researchers caution that the bromo-ketone moiety may exhibit reactivity with cellular nucleophiles, requiring careful consideration in drug development programs.
Looking forward, several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and autoimmune indications. The unique combination of synthetic accessibility and biological activity makes Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate a valuable scaffold for future drug discovery efforts.
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